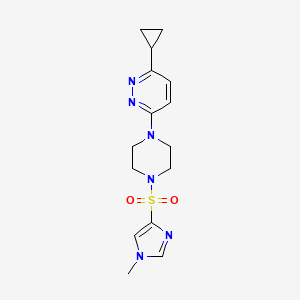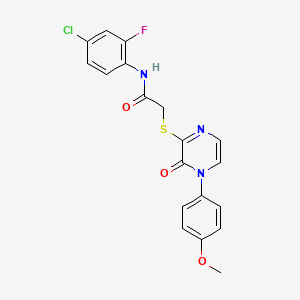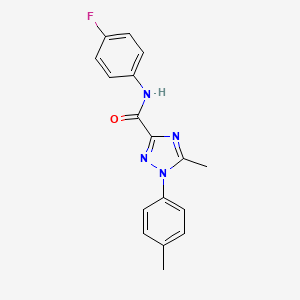![molecular formula C16H19N3O2 B2729074 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1340716-80-4](/img/structure/B2729074.png)
2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid (2-BMI-4IPY-5CA) is a type of carboxylic acid that is composed of a benzyl group, a methyl group, an isopropyl group, and a pyrimidine-5-carboxylic acid group. 2-BMI-4IPY-5CA is a versatile molecule and is used in a variety of applications, ranging from synthetic organic chemistry to biochemistry and biomedical research.
Wissenschaftliche Forschungsanwendungen
Isostructural Co-Crystals and Supramolecular Architectures
- Isostructural Co-Crystals with Aminopyrimidines : A study by Ebenezer et al. (2011) explored the design of isostructural co-crystals involving aminopyrimidines, highlighting the formation of supermolecules through chloro/methyl interchange and examining their supramolecular architectures. This research indicates the potential of aminopyrimidines in the development of new materials with specific crystallographic properties (Ebenezer, Muthiah, & Butcher, 2011).
Antiviral and Antimicrobial Activity
- Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) investigated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines for their antiviral properties. Some derivatives showed significant inhibitory activity against retroviruses, highlighting the therapeutic potential of pyrimidine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
- Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives : Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing higher activity than reference drugs against certain bacterial strains and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Synthesis and Biological Activities
- Synthesis and Biological Activities of Pyrimidine Derivatives : Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone with significant analgesic and anti-inflammatory activities. This study demonstrates the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Design and Dual Inhibition
- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2000) designed and synthesized a novel compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the compound's antitumor activity. This research highlights the importance of pyrimidine derivatives in the design of dual-action anticancer drugs (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Chemical Modifications and Analgesic Properties
- Enhancing Analgesic Properties through Chemical Modification : A study by Ukrainets et al. (2015) focused on modifying the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. The research demonstrated that specific modifications could lead to increased biological activity, particularly for derivatives with para-substituted benzylamides (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)14-13(15(20)21)9-17-16(18-14)19(3)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVAXUYFOHEOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)



![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)


![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)
![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)